Batabulin

Catalog No.
S520463
CAS No.
195533-53-0
M.F
C13H7F6NO3S
M. Wt
371.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batabulin

CAS Number

195533-53-0

Product Name

Batabulin

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H7F6NO3S

Molecular Weight

371.26 g/mol

InChI

InChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3

InChI Key

ROZCIVXTLACYNY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene, batabulin, T 138067, T-138067, T138067

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F

The exact mass of the compound Batabulin is 371.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Batabulin (also known as T138067) is a highly selective, covalent β-tubulin inhibitor characterized by its pentafluorophenylsulfonamide warhead. In procurement and material selection, it serves as a critical benchmark compound for overcoming multidrug resistance (MDR) in oncology modeling and for studying targeted covalent modification of cytoskeletal proteins. By specifically targeting the Cys-239 residue of β1, β2, and β4 tubulin isotypes, Batabulin disrupts microtubule polymerization and induces G2/M cell-cycle arrest. Its distinct mechanism separates it from conventional non-covalent tubulin binders, making it an essential reagent for specialized in vitro assays and taxane-resistant xenograft models [1].

Substituting Batabulin with standard, more common tubulin modulators such as Paclitaxel, Vinblastine, or Colchicine fundamentally compromises experimental integrity in drug-resistant models. Non-covalent agents are highly susceptible to P-glycoprotein (P-gp) efflux pumps, resulting in a massive loss of efficacy in MDR cell lines. Furthermore, traditional destabilizers like Colchicine bind reversibly and merely disrupt polymerization dynamics without altering protein levels. Batabulin’s distinct nucleophilic aromatic substitution at Cys-239 not only bypasses efflux mechanisms [1] but actively triggers the degradation of the tubulin heterodimer[2]. Consequently, using a generic reversible binder in place of Batabulin will fail to replicate both the resistance-evading pharmacokinetics and the degradative mechanism of action required for specialized cytoskeletal research.

Evasion of P-Glycoprotein Efflux in Multidrug-Resistant (MDR) Models

In comparative cytotoxicity assays using multidrug-resistant (MDR) tumor cell lines, Batabulin demonstrates an average resistance ratio (IC50 MDR / IC50 sensitive) of 1.55. In stark contrast, standard non-covalent tubulin modulators exhibit massive resistance ratios, with Paclitaxel at 576 and Vinblastine at 207 [1]. This indicates that Batabulin effectively evades P-gp mediated efflux mechanisms.

Evidence DimensionResistance Ratio (IC50 MDR / IC50 sensitive)
Target Compound DataBatabulin: ~1.55
Comparator Or BaselinePaclitaxel: 576; Vinblastine: 207
Quantified Difference>370-fold lower resistance ratio for Batabulin vs. Paclitaxel
ConditionsIn vitro cytotoxicity assays comparing drug-sensitive parental isolates to MDR sublines

Procuring Batabulin is critical for establishing reliable positive controls in taxane-resistant or P-gp overexpressing cancer models where standard agents fail.

Irreversible Covalent Modification and Tubulin Degradation

Unlike Colchicine, which binds reversibly to the same pocket, Batabulin utilizes its pentafluorophenylsulfonamide warhead to undergo nucleophilic aromatic substitution, forming an irreversible covalent bond exclusively at the Cys-239 residue of β1, β2, and β4 tubulin isotypes[1]. This covalent modification specifically promotes the actual degradation of the tubulin heterodimer, placing it in a distinct mechanistic class separate from standard microtubule destabilizers [2].

Evidence DimensionBinding Mechanism and Protein Stability
Target Compound DataIrreversible covalent bond at Cys-239; induces tubulin heterodimer degradation
Comparator Or BaselineColchicine: Reversible non-covalent binding; does not induce degradation
Quantified DifferenceAbsolute shift from reversible stabilization/destabilization to targeted covalent degradation
ConditionsBiochemical pull-down, mass spectrometry, and label-free quantitative proteomic analysis

Buyers requiring an irreversible probe for β-tubulin or studying non-PROTAC small-molecule protein degradation must select Batabulin over traditional reversible binders.

Formulation-Dependent Processability: Free Base vs. Sodium Salt

For procurement and assay design, the physical form of Batabulin dictates its processability. The Batabulin free base (CAS 195533-53-0) requires organic solvents, achieving ~30 mg/mL in DMSO or Ethanol, but is sparingly soluble in aqueous buffers. For in vivo applications, the Batabulin sodium salt (CAS 195533-98-3) is utilized to enhance aqueous processability and formulation compatibility for intravenous administration .

Evidence DimensionAqueous Processability and Solvent Requirement
Target Compound DataBatabulin Sodium Salt: Enhanced compatibility for aqueous/IV formulation
Comparator Or BaselineBatabulin Free Base: Requires DMSO/Ethanol (~30 mg/mL) for stock solutions
Quantified DifferenceShift from organic-dependent in vitro handling to aqueous-compatible in vivo dosing
ConditionsStandard laboratory stock solution preparation and in vivo formulation

Selecting the correct salt form is critical to prevent precipitation in aqueous media and ensure reproducible dosing in animal models.

Multidrug-Resistant (MDR) Tumor Modeling

Batabulin is a highly effective positive control and benchmark therapeutic in xenograft models and cell-based assays overexpressing P-glycoprotein, where traditional taxanes and vinca alkaloids exhibit massive resistance ratios [1].

Covalent Probe and Warhead Development

Due to its precise nucleophilic aromatic substitution at Cys-239, the pentafluorophenylsulfonamide structure of Batabulin is utilized as a structural scaffold and competitive binder in assays mapping the colchicine-binding pocket of β-tubulin [1].

Small-Molecule Targeted Protein Degradation (TPD) Assays

Batabulin serves as a mechanistic tool for studying tubulin heterodimer degradation. It provides a non-PROTAC, covalent small-molecule alternative for researchers investigating targeted degradation of cytoskeletal proteins [2].

In Vivo Formulation Optimization

When transitioning from in vitro screening to in vivo pharmacokinetics, procuring the Batabulin sodium salt (CAS 195533-98-3) instead of the free base ensures appropriate aqueous solubility and prevents precipitation during intravenous administration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

371.00508323 Da

Monoisotopic Mass

371.00508323 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4NP8G3K6Q

Pharmacology

Batabulin is a synthetic pentafluorophenylsulfonamide with potential antineoplastic activity. Batabulin covalently binds to beta tubulin, resulting in a disruption of microtubule polymerization, collapse of the cytoskeleton, cell cycle arrest, and tumor cell apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

195533-53-0

Wikipedia

Batabulin

Dates

Last modified: 07-15-2023
1: Florian S, Mitchison TJ. Anti-Microtubule Drugs. Methods Mol Biol. 2016;1413:403-21. doi: 10.1007/978-1-4939-3542-0_25. Review. PubMed PMID: 27193863.
2: Kirby S, Gertler SZ, Mason W, Watling C, Forsyth P, Aniagolu J, Stagg R, Wright M, Powers J, Eisenhauer EA. Phase 2 study of T138067-sodium in patients with malignant glioma: Trial of the National Cancer Institute of Canada Clinical Trials Group. Neuro Oncol. 2005 Apr;7(2):183-8. PubMed PMID: 15831236; PubMed Central PMCID: PMC1871890.
3: Berlin JD, Venook A, Bergsland E, Rothenberg M, Lockhart AC, Rosen L. Phase II trial of T138067, a novel microtubule inhibitor, in patients with metastatic, refractory colorectal carcinoma. Clin Colorectal Cancer. 2008 Jan;7(1):44-7. doi: 10.3816/CCC.2008.n.006. PubMed PMID: 18279576.
4: Ling X, He X, Apontes P, Cao F, Azrak RG, Li F. Enhancing effectiveness of the MDR-sensitive compound T138067 using advanced treatment with negative modulators of the drug-resistant protein survivin. Am J Transl Res. 2009 Jul 15;1(4):393-405. PubMed PMID: 19956451; PubMed Central PMCID: PMC2780039.
5: Shan B, Medina JC, Santha E, Frankmoelle WP, Chou TC, Learned RM, Narbut MR, Stott D, Wu P, Jaen JC, Rosen T, Timmermans PB, Beckmann H. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors. Proc Natl Acad Sci U S A. 1999 May 11;96(10):5686-91. PubMed PMID: 10318945; PubMed Central PMCID: PMC21921.
6: Rubenstein SM, Baichwal V, Beckmann H, Clark DL, Frankmoelle W, Roche D, Santha E, Schwender S, Thoolen M, Ye Q, Jaen JC. Hydrophilic, pro-drug analogues of T138067 are efficacious in controlling tumor growth in vivo and show a decreased ability to cross the blood brain barrier. J Med Chem. 2001 Oct 25;44(22):3599-605. PubMed PMID: 11606124.
7: Frankmoelle WP, Medina JC, Shan B, Narbut MR, Beckmann H. Glutathione S-transferase metabolism of the antineoplastic pentafluorophenylsulfonamide in tissue culture and mice. Drug Metab Dispos. 2000 Aug;28(8):951-8. PubMed PMID: 10901706.
8: Fei X, Zheng QH, Wang JQ, Stone KL, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis, biodistribution and micro-PET imaging of radiolabeled antimitotic agent T138067 analogues. Bioorg Med Chem Lett. 2004 Mar 8;14(5):1247-51. PubMed PMID: 14980675.
9: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
10: Yang J, Li Y, Yan W, Li W, Qiu Q, Ye H, Chen L. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation. J Biol Chem. 2019 May 17;294(20):8161-8170. doi: 10.1074/jbc.RA118.006325. Epub 2019 Apr 2. PubMed PMID: 30940730; PubMed Central PMCID: PMC6527155.
11: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.
12: Kim YJ, Pannell LK, Sackett DL. Mass spectrometric measurement of differential reactivity of cysteine to localize protein-ligand binding sites. Application to tubulin-binding drugs. Anal Biochem. 2004 Sep 15;332(2):376-83. PubMed PMID: 15325307.
13: Banerjee M, Poddar A, Mitra G, Surolia A, Owa T, Bhattacharyya B. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. J Med Chem. 2005 Jan 27;48(2):547-55. PubMed PMID: 15658868.
14: von Angerer E. Tubulin as a target for anticancer drugs. Curr Opin Drug Discov Devel. 2000 Sep;3(5):575-84. PubMed PMID: 19649885.

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